molecular formula C12H24N2O2 B1292717 (S)-1-Boc-3-isopropylpiperazine CAS No. 475272-54-9

(S)-1-Boc-3-isopropylpiperazine

Cat. No.: B1292717
CAS No.: 475272-54-9
M. Wt: 228.33 g/mol
InChI Key: UHLAQCKNCBYTIF-SNVBAGLBSA-N
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Description

(S)-1-Boc-3-isopropylpiperazine is a chiral piperazine derivative that features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an isopropyl group at the 3-position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-isopropylpiperazine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-3-isopropylpiperazine.

    Protection: The nitrogen atom of the piperazine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified by standard techniques such as column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-isopropylpiperazine undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions at the nitrogen atom or the isopropyl group.

    Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Deprotection: Yields (S)-3-isopropylpiperazine.

    Substitution: Yields various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-Boc-3-isopropylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex molecules in organic chemistry.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-isopropylpiperazine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc protecting group provides stability during synthetic transformations, while the isopropyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-3-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group.

    (S)-1-Boc-3-ethylpiperazine: Similar structure but with an ethyl group instead of an isopropyl group.

    (S)-1-Boc-3-phenylpiperazine: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

(S)-1-Boc-3-isopropylpiperazine is unique due to the presence of the isopropyl group, which can impart different steric and electronic properties compared to its analogs. This can affect its reactivity and interactions with biological targets, making it a valuable compound in the design of new pharmaceuticals.

Properties

IUPAC Name

tert-butyl (3S)-3-propan-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLAQCKNCBYTIF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647492
Record name tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475272-54-9
Record name tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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